Xamoterol hemifumarate

Übersicht

Beschreibung

Xamoterol hemifumarate is a pharmaceutical compound known for its role as a selective partial agonist of the β1-adrenergic receptor. It is primarily used in the treatment of heart failure, where it helps improve systolic and diastolic function without significant agonistic activity on β2-adrenergic receptors .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of xamoterol fumarate involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:

Formation of the morpholine ring: This is achieved through the reaction of diethanolamine with ethylene oxide.

Attachment of the hydroxyphenoxypropyl group: This involves the reaction of the morpholine derivative with 4-hydroxyphenoxypropyl bromide.

Formation of the carboxamide group: This is done by reacting the intermediate with ethyl chloroformate and ammonia.

Final coupling with fumaric acid: The xamoterol base is then reacted with fumaric acid to form xamoterol fumarate.

Industrial Production Methods

Industrial production of xamoterol fumarate follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process involves:

Batch reactions: Conducted in large reactors with precise control over temperature, pressure, and pH.

Purification: Involves crystallization and filtration to obtain high-purity xamoterol fumarate.

Quality control: Ensures the final product meets pharmaceutical standards.

Analyse Chemischer Reaktionen

Types of Reactions

Xamoterol hemifumarate undergoes several types of chemical reactions, including:

Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction of the carboxamide group can yield amines.

Substitution: The hydroxyphenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Like lithium aluminum hydride or sodium borohydride.

Nucleophiles: Such as sodium methoxide or potassium tert-butoxide.

Major Products

Oxidation products: Ketones and carboxylic acids.

Reduction products: Amines.

Substitution products: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Cardiovascular Applications

Mechanism of Action

Xamoterol acts as a partial agonist at the β1-adrenergic receptors, providing cardiac stimulation without the down-regulation associated with full agonists. It has approximately 50% intrinsic sympathomimetic activity compared to isoproterenol, making it suitable for treating heart conditions without excessive stimulation of the heart.

Clinical Studies

- Heart Failure Treatment : Xamoterol has been shown to improve myocardial performance in patients with mild to moderate heart failure. In long-term studies, patients exhibited sustained improvements in exercise duration and overall cardiac function after one year of treatment .

- Safety Profile : Clinical trials involving over 600 patients reported few adverse events directly attributable to xamoterol, indicating a favorable safety profile during both short-term and long-term use .

Pharmacokinetics and Bioavailability

Xamoterol hemifumarate is characterized by its low oral bioavailability (approximately 5%) and high polarity, which limits its central nervous system penetration. Its pharmacokinetic properties include:

- Elimination Half-life : Ranges from 16 to 27 hours.

- Bioavailability : Only about 5% when administered orally .

Research Findings

Recent research has focused on developing derivatives of xamoterol that can penetrate the blood-brain barrier more effectively while maintaining selective β1-adrenergic activity. This research aims to enhance therapeutic effects in neurological conditions without compromising cardiovascular safety .

Case Study: Long-term Efficacy in Heart Failure

A study conducted with patients suffering from left ventricular dysfunction demonstrated that xamoterol significantly improved exercise capacity and myocardial function over a one-year period without adversely affecting mortality rates .

Case Study: Safety and Tolerability

In a clinical trial involving more than 600 patients, xamoterol was well tolerated with minimal adverse effects reported, reinforcing its potential as a safer alternative for chronic heart failure management compared to traditional β-agonists .

Wirkmechanismus

Xamoterol hemifumarate exerts its effects by selectively binding to and activating β1-adrenergic receptors. This partial agonist activity leads to moderate increases in myocardial contractility and improved diastolic relaxation. The compound modulates sympathetic control of the heart, providing cardiac stimulation at rest and acting as a blocker during exercise. It does not significantly affect β2-adrenergic receptors, making it a peripherally selective drug .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Nebivolol: Another β1-adrenergic receptor agonist with selective activity.

Prenalterol: A β1-adrenergic receptor agonist used for similar therapeutic purposes.

Alifedrine: A compound with β1-adrenergic receptor activity

Uniqueness of Xamoterol Fumarate

Xamoterol hemifumarate is unique due to its partial agonist activity, which provides a balanced approach to cardiac stimulation and blockade. Unlike full agonists, it offers moderate increases in myocardial contractility without overstimulation, reducing the risk of adverse effects .

Biologische Aktivität

Xamoterol hemifumarate, a selective partial agonist of the β1-adrenergic receptor, is recognized for its potential therapeutic applications in cardiovascular medicine, particularly in heart failure management. Its unique pharmacological profile allows it to enhance cardiac function while minimizing adverse effects associated with non-selective β-agonists.

- Molecular Formula : CHNO

- Molecular Weight : 339.387 g/mol

- CAS Number : 73210-73-8

- Melting Point : 168-169°C (decomposes)

- Solubility : Water solubility is approximately 3.46 mg/mL.

This compound acts primarily on the β1-adrenergic receptors, which are predominantly located in the heart. By activating these receptors, Xamoterol enhances myocardial contractility and improves both systolic and diastolic functions. Unlike other β-agonists, it exhibits minimal activity on β2-receptors, reducing the risk of side effects such as bronchoconstriction.

Cardiac Effects

Xamoterol has been shown to:

- Improve Cardiac Output : Clinical studies indicate that Xamoterol significantly enhances cardiac output in patients with heart failure by increasing the force of heart contractions without excessively raising heart rate .

- Modulate Sympathetic Activity : It helps regulate sympathetic nervous system activity, which is crucial in managing heart failure .

Research Findings

A notable study demonstrated that Xamoterol could improve hemodynamic parameters in patients with chronic heart failure, leading to better exercise tolerance and quality of life . Additionally, animal studies have indicated that Xamoterol may impair certain cognitive functions, such as memory retrieval, suggesting potential central nervous system effects .

Case Studies

-

Heart Failure Management :

- A clinical trial involving patients with moderate heart failure showed that administration of Xamoterol resulted in significant improvements in both systolic and diastolic functions compared to placebo controls.

- Patients reported improved exercise capacity and reduced symptoms of fatigue.

- Cognitive Effects :

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other common β1-adrenoceptor agonists:

| Compound | Selectivity | Cardiac Output Improvement | Side Effects |

|---|---|---|---|

| Xamoterol | High | Significant | Minimal (CNS effects) |

| Dobutamine | Moderate | Significant | Tachycardia, arrhythmias |

| Isoproterenol | Low | Moderate | Tachycardia, bronchospasm |

Eigenschaften

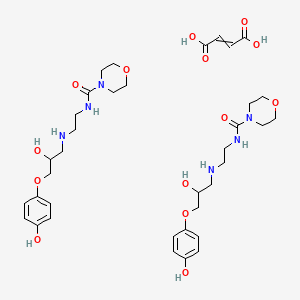

IUPAC Name |

but-2-enedioic acid;N-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C16H25N3O5.C4H4O4/c2*20-13-1-3-15(4-2-13)24-12-14(21)11-17-5-6-18-16(22)19-7-9-23-10-8-19;5-3(6)1-2-4(7)8/h2*1-4,14,17,20-21H,5-12H2,(H,18,22);1-2H,(H,5,6)(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEDVGROSOZBGOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O.C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O.C(=CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H54N6O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

794.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73210-73-8 | |

| Record name | Bis[N-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide] fumarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.270 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.